molecular formula C6H5ClF2N2 B12840997 2-Chloro-4-(difluoromethyl)-6-methylpyrimidine

2-Chloro-4-(difluoromethyl)-6-methylpyrimidine

Cat. No.: B12840997
M. Wt: 178.57 g/mol
InChI Key: UKTBKTUARUMILG-UHFFFAOYSA-N
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Description

2-Chloro-4-(difluoromethyl)-6-methylpyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic compounds that contain nitrogen atoms at positions 1 and 3 of the six-membered ring. The presence of chlorine, difluoromethyl, and methyl groups in this compound makes it a valuable intermediate in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(difluoromethyl)-6-methylpyrimidine can be achieved through several methods. One common approach involves the reaction of 2-chloro-4,6-dimethylpyrimidine with difluoromethylating agents under controlled conditions. The reaction typically requires the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced reactors and optimized reaction conditions can lead to higher purity and reduced production costs. The scalability of the synthesis process is crucial for meeting the demands of various applications.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(difluoromethyl)-6-methylpyrimidine undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like DMF or acetonitrile.

    Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrimidine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Chloro-4-(difluoromethyl)-6-methylpyrimidine has a wide range of applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules

    Biology: The compound is used in the development of biologically active molecules, such as enzyme inhibitors and receptor modulators. Its ability to interact with biological targets makes it valuable in drug discovery.

    Medicine: It is a key intermediate in the synthesis of pharmaceuticals, particularly those that require fluorinated pyrimidine derivatives. These compounds often exhibit improved pharmacokinetic properties and increased metabolic stability.

    Industry: The compound is used in the production of agrochemicals, such as herbicides and fungicides. Its incorporation into these products can enhance their efficacy and environmental stability.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(difluoromethyl)-6-methylpyrimidine depends on its specific application. In biological systems, it may act by inhibiting enzymes or modulating receptors. The presence of the difluoromethyl group can enhance its binding affinity to molecular targets, leading to increased potency. The compound can interact with various pathways, including those involved in cell signaling and metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-(difluoromethyl)pyridine
  • 2-Chloro-4-(difluoromethyl)-6-fluorobenzaldehyde
  • 2-Chloro-4-(difluoromethyl)-6-methylquinoline

Uniqueness

2-Chloro-4-(difluoromethyl)-6-methylpyrimidine is unique due to the presence of both chlorine and difluoromethyl groups on the pyrimidine ring. This combination imparts distinct chemical and physical properties, making it a versatile intermediate in various synthetic applications. Its ability to undergo multiple types of reactions and its wide range of applications in different fields further highlight its uniqueness.

Properties

Molecular Formula

C6H5ClF2N2

Molecular Weight

178.57 g/mol

IUPAC Name

2-chloro-4-(difluoromethyl)-6-methylpyrimidine

InChI

InChI=1S/C6H5ClF2N2/c1-3-2-4(5(8)9)11-6(7)10-3/h2,5H,1H3

InChI Key

UKTBKTUARUMILG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)Cl)C(F)F

Origin of Product

United States

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